N-(4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
The exact mass of the compound N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is 335.12699141 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-16-9-7-15(8-10-16)20-18(23)13-22-19(24)12-11-17(21-22)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBESRQDZPLZYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its analgesic, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features a pyridazinone core with a methoxyphenyl substituent and an acetamide group. Its molecular formula is with a molecular weight of 377.4 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyridazine ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution reactions : The introduction of the methoxy and phenyl groups is performed via electrophilic aromatic substitution or nucleophilic aromatic substitution methods.
Analgesic and Anti-inflammatory Activities
Research indicates that compounds with similar structures to this compound exhibit significant analgesic and anti-inflammatory properties. These activities are primarily attributed to the compound's ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in mediating inflammatory responses.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyridazine core with methoxy substitution | Analgesic, anti-inflammatory |
| 2-(6-Oxo-3-(m-tolyl)pyridazin-1(6H)-yl)-N-phenethylacetamide | Pyridazinone core with phenethyl substitution | Analgesic activity |
| 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-fluoropyrimidin-4-yl)acetamide | Fluorinated phenyl group | Anti-inflammatory properties |
Studies have shown that the compound demonstrates dual inhibition of COX and LOX enzymes, suggesting its potential as a therapeutic agent in treating pain and inflammation .
Anticancer Potential
In addition to its analgesic properties, preliminary studies indicate that this compound may possess anticancer activity. The presence of the pyridazine moiety has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, research has highlighted that derivatives of pyridazine exhibit selective inhibition against cancer cell proliferation, potentially through the modulation of apoptosis pathways .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on COX Inhibition : A study demonstrated that pyridazine derivatives showed significant COX inhibition compared to traditional NSAIDs, indicating a better safety profile regarding gastrointestinal side effects .
- Anticancer Activity Assessment : In vitro studies revealed that compounds containing the pyridazine scaffold exhibited cytotoxic effects against breast cancer cell lines, suggesting their potential as novel anticancer agents .
Scientific Research Applications
Biological Applications
N-(4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has been investigated for various biological activities:
Antimicrobial Activity
Research indicates that derivatives of pyridazines, including this compound, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to inhibit bacterial cell wall synthesis and other vital processes.
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have demonstrated its efficacy in reducing inflammatory markers.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
Case Studies
Several case studies have explored the pharmacological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting potential as a lead compound for antibiotic development. |
| Study 2 | Anti-inflammatory Effects | Showed reduced levels of prostaglandins in macrophage cultures, indicating its potential use in treating inflammatory diseases. |
| Study 3 | Anticancer Activity | Reported that the compound induced apoptosis in human cancer cell lines, highlighting its potential as an anticancer agent. |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic hydrolysis with concentrated HCl (37%) at reflux converts the acetamide moiety into a carboxylic acid derivative .
-
Basic hydrolysis using NaOH generates carboxylate intermediates, though this pathway is less frequently reported for this specific compound.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (37%), reflux, 1 hr | 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | 72% |
Amide Bond Formation
The compound participates in coupling reactions to form new amide bonds, often using carbodiimide-based reagents:
-
EDCI/DMAP-mediated coupling with amines in dichloromethane (DCM) at room temperature generates antipyrine hybrids .
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Microwave-assisted synthesis reduces reaction times for high-yield amide formation .
Nucleophilic Substitution
The pyridazinone ring’s electron-deficient carbons enable nucleophilic attacks:
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Piperazine substitution at the pyridazinone C-3 position occurs under mild basic conditions .
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Phenyl group displacement with thiols or amines has been observed in polar aprotic solvents .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperazine substitution | Piperazine, K₂CO₃, DMF, 80°C | 3-(4-phenylpiperazin-1-yl) derivative | 58% |
Oxidation and Reduction
While direct oxidation/reduction data for this compound is limited, analogous pyridazinones show:
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Pyridazinone ring oxidation with KMnO₄ under acidic conditions cleaves the ring .
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Acetamide reduction using LiAlH₄ yields primary amines, though this may degrade the pyridazinone moiety .
Stability and Degradation
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pH-dependent stability : Stable in neutral conditions but degrades in strongly acidic/basic environments .
-
Thermal stability : Decomposes above 200°C without melting .
Key Research Findings
-
Coupling with antipyrine derivatives enhances analgesic and anti-inflammatory activities (p < 0.01 vs. control) .
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Piperazine-substituted analogs show improved solubility and bioavailability .
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Hydrolysis products retain pyridazinone-related bioactivity but lose acetamide-mediated target specificity .
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reagents |
|---|---|---|
| Acetamide | High (hydrolysis/coupling) | HCl, EDCI |
| Pyridazinone | Moderate (substitution) | Piperazine, K₂CO₃ |
| Methoxyphenyl | Low | – |
This compound’s reactivity is strategically leveraged to develop derivatives with tailored pharmacological properties. Further studies should explore catalytic asymmetric reactions and green chemistry approaches to optimize synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, and how do reaction conditions influence yield?
- Methodology : A typical approach involves multi-step synthesis, starting with substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and methoxyphenol derivatives) to form intermediates like nitrobenzene derivatives. Subsequent reduction using iron powder under acidic conditions generates aniline intermediates, followed by condensation with cyanoacetic acid or analogous reagents . For acetamide derivatives, coupling reactions with activated esters (e.g., using condensing agents like EDC/HOBt) are critical. Yield optimization often requires precise pH control and temperature gradients (e.g., 60–80°C for condensation steps) .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methoxyphenyl and pyridazinone moieties. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₁H₁₉N₃O₃). Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) stretch at ~1680–1720 cm⁻¹. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodology : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). To address this, researchers employ metabolic profiling (e.g., liver microsome assays) and structural modifications like fluorination or methyl group additions to enhance stability. Parallel in vitro cytotoxicity assays (e.g., IC₅₀ determination in cancer cell lines) and in vivo xenograft models are compared using ANOVA to identify statistically significant variations .
Q. How can reaction mechanisms for pyridazinone ring formation be elucidated, and what computational tools support this?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during cyclization steps. Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks atom migration in intermediates. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) provide insights into rate-determining steps. Mechanistic pathways are validated via trapping experiments with radical scavengers (e.g., TEMPO) .
Q. What experimental designs optimize the regioselectivity of substitutions on the pyridazinone core?
- Methodology : Design of Experiments (DoE) frameworks, such as factorial designs, test variables like catalyst loading (e.g., Pd(OAc)₂), solvent polarity, and temperature. Response surface methodology (RSM) identifies optimal conditions for regioselective C–H functionalization. Advanced techniques like flow chemistry enable precise control of residence time and mixing efficiency, improving selectivity for 3-phenyl over 4-phenyl derivatives .
Q. How are structure-activity relationships (SARs) analyzed for derivatives targeting specific enzymes?
- Methodology : Molecular docking (e.g., AutoDock Vina) screens derivatives against target proteins (e.g., kinase domains). Key parameters include binding affinity (ΔG) and hydrogen-bond interactions with residues like Asp86 or Lys183. In vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) validate computational predictions. QSAR models using Hammett constants or LogP values correlate substituent effects with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
